molecular formula C11H17N3O3 B1480426 2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid CAS No. 2098025-26-2

2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid

Cat. No. B1480426
CAS RN: 2098025-26-2
M. Wt: 239.27 g/mol
InChI Key: BDVUCHVRUIOYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid, commonly referred to as 6-BMPO, is a novel synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of pyridazinone, which is a heterocyclic organic compound containing nitrogen, oxygen, and carbon. 6-BMPO has been studied for its ability to act as a ligand for metal ions, as well as its potential to be used as a catalyst in various chemical reactions. In addition, it has been studied for its potential to be used as an enzyme inhibitor, as well as its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-BMPO is not yet fully understood. However, it is believed that 6-BMPO acts as a ligand for metal ions, which can then bind to other molecules in the body, such as enzymes or proteins. This binding can then lead to the inhibition of the activity of the target molecule, which can then lead to a variety of effects, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BMPO are not yet fully understood. However, it has been studied for its potential to act as an enzyme inhibitor, as well as its potential as an anticancer agent. In addition, it has been studied for its potential to act as a ligand for metal ions, which can then bind to other molecules in the body, such as enzymes or proteins. This binding can then lead to the inhibition of the activity of the target molecule, which can then lead to a variety of effects, depending on the target molecule.

Advantages and Limitations for Lab Experiments

The advantages of 6-BMPO for use in laboratory experiments include its ability to act as a ligand for metal ions, as well as its potential to be used as a catalyst in various chemical reactions. In addition, it has been studied for its potential to be used as an enzyme inhibitor, as well as its potential as an anticancer agent. The limitations of 6-BMPO for use in laboratory experiments include the fact that the exact mechanism of action is not yet fully understood, as well as the fact that it can be difficult to synthesize in large quantities.

Future Directions

The potential future directions of 6-BMPO research include further investigation into its mechanism of action, as well as further investigation into its potential applications in scientific research. In addition, further investigation into its potential to be used as an enzyme inhibitor and its potential as an anticancer agent is warranted. Furthermore, further investigation into its ability to act as a ligand for metal ions, as well as its potential to be used as a catalyst in various chemical reactions, is warranted. Additionally, further investigation into its potential to be used as a drug delivery system, as well as its potential to be used as a scaffold for the synthesis of other compounds, is warranted. Finally, further investigation into its potential to be used as a diagnostic tool, as well as its potential to be used in biotechnology applications, is warranted.

Scientific Research Applications

6-BMPO has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its ability to act as a ligand for metal ions, as well as its potential to be used as a catalyst in various chemical reactions. In addition, it has been studied for its potential to be used as an enzyme inhibitor, as well as its potential as an anticancer agent.

properties

IUPAC Name

2-[6-[butyl(methyl)amino]pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-4-7-14(2)9-5-6-10(13-12-9)17-8-11(15)16/h5-6H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVUCHVRUIOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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